2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O2S/c1-15-4-6-16(7-5-15)21-23(27-22(26-21)17-8-10-18(24)11-9-17)30-14-20(28)25-13-19-3-2-12-29-19/h4-11,19H,2-3,12-14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIASGPPZQFRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps. One common method includes the S-alkylation of an imidazole derivative with a bromophenyl compound under alkaline conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the bromophenyl group, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it versatile in synthetic chemistry.
Biology
Research indicates that this compound may function as an enzyme inhibitor or receptor modulator. The imidazole ring can interact with metal ions or enzyme active sites, potentially altering their activity.
Medicine
The compound has been explored for its therapeutic properties, particularly:
- Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Similar compounds have shown the ability to induce apoptosis and inhibit cancer cell proliferation, indicating that this compound may exhibit similar effects.
- Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives can possess significant antimicrobial properties against various bacterial strains.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of imidazole derivatives, including:
- A study on the structure–activity relationship (SAR) of imidazole derivatives demonstrated that modifications to phenyl groups can enhance antibacterial efficacy.
- Research on anticancer properties revealed that certain imidazole derivatives can induce cytotoxicity in various cancer cell lines.
- Investigations into anti-inflammatory effects showed that related compounds effectively reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The bromophenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfur-linked imidazole-acetamide derivatives. Below is a comparative analysis with structurally or functionally related molecules from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: The target compound’s imidazole core differentiates it from triazole-thiones (e.g., ) and benzoxazole-oxadiazole hybrids (). The oxolane group in the target compound contrasts with morpholine () or piperazine () substituents in analogs. Oxolane’s ether oxygen may confer better aqueous solubility compared to morpholine’s tertiary amine .
Substituent Effects: The 4-bromophenyl group in the target compound vs. Cl: 35.5 g/mol) and lipophilicity (logP increase ~0.5 units) . The 4-methylphenyl group is conserved across multiple analogs (e.g., ), suggesting its role in stabilizing π-π interactions in target binding pockets .
Synthetic Yields :
- While the target compound’s yield is unspecified, similar imidazole-thioacetamide derivatives (e.g., ) report yields of 72–83%, indicating feasible scalability for this class .
Spectroscopic Data :
- IR and NMR data for analogs (e.g., ’s NH stretch at 3384 cm⁻¹, aromatic protons at δ 7.39–8.21 ppm) provide benchmarks for characterizing the target compound’s functional groups .
Research Findings and Implications
- Biological Activity : The benzoxazole-oxadiazole analog () shows moderate antimicrobial activity, suggesting the target compound’s imidazole core could be optimized for similar applications .
- Crystallography : Structural determination of such compounds often employs SHELX software () and ORTEP-3 () for modeling, critical for confirming regiochemistry and stereochemistry .
Biological Activity
2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with a unique imidazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its chemical properties, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H24BrN3O2S
- Molecular Weight : 486.42 g/mol
- IUPAC Name : this compound
- CAS Number : 901232-26-6
This compound features an imidazole moiety, which is known for its role in various biological systems, and a sulfanyl group that may enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to possess activity against a range of bacterial strains. A study investigating the structure-activity relationship (SAR) of imidazole derivatives found that modifications to the phenyl groups can enhance antibacterial efficacy .
Anticancer Properties
The anticancer potential of imidazole-based compounds has been widely studied. For example, certain derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that similar compounds can induce cytotoxicity in various cancer cell lines, suggesting that this compound may also exhibit these properties .
Anti-inflammatory Effects
Imidazole derivatives are known for their anti-inflammatory activities. The compound's structure suggests potential inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). Studies have reported that related compounds effectively reduce inflammation in animal models, indicating a promising therapeutic application for inflammatory diseases .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The compound may act as a modulator of various receptors involved in pain and inflammation pathways.
- Cell Signaling Interference : By affecting signaling pathways, it can alter cellular responses to various stimuli.
Case Studies and Research Findings
Q & A
Q. What synthetic strategies are recommended for the multi-step preparation of this compound?
The synthesis likely involves sequential coupling reactions, starting with the formation of the imidazole core via cyclization of bromophenyl and methylphenyl precursors. A thioacetamide linker can be introduced using nucleophilic substitution, followed by sulfanyl group incorporation. The oxolane-methyl moiety may be attached via amide coupling using carbodiimide-based activation (e.g., EDC/HOBt). Critical steps include purification via column chromatography and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) to confirm intermediate integrity .
Q. How can structural elucidation be performed to resolve ambiguities in the imidazole-thioacetamide scaffold?
X-ray crystallography is ideal for resolving stereochemical uncertainties, particularly for the imidazole ring and sulfanyl linkage. If crystals are unavailable, advanced NMR techniques (e.g., H-C HSQC, NOESY) can clarify spatial arrangements. IR spectroscopy helps confirm functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What analytical methods are suitable for assessing purity and stability under varying conditions?
Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to evaluate purity (>95%). Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation tests (e.g., exposure to light, humidity, and pH extremes) monitored via LC-MS .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up synthesis?
Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. Pair this with statistical experimental design (e.g., Box-Behnken or central composite design) to minimize trials. For example, optimize solvent polarity, temperature, and catalyst loading using response surface methodology .
Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?
Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays). Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsomes) or solubility limitations. Dose-response curves should span 3–4 orders of magnitude to ensure reproducibility .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Synthesize analogs with modifications to the bromophenyl, methylphenyl, or oxolane groups. Test analogs in a tiered screening cascade: primary assays (e.g., enzyme inhibition), secondary assays (selectivity panels), and tertiary models (e.g., rodent efficacy studies). Use multivariate analysis (PCA or PLS) to correlate structural features with activity .
Q. What experimental designs mitigate risks of off-target effects in pharmacological studies?
Implement counter-screening against related targets (e.g., kinases, GPCRs) and use CRISPR/Cas9 gene-edited cell lines to confirm target specificity. For in vivo studies, include pharmacodynamic biomarkers (e.g., target phosphorylation) to correlate exposure with effect .
Q. How can chiral impurities in the oxolane-methyl group be detected and controlled?
Use chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis with cyclodextrin additives. Enantiomeric excess (ee) should be quantified early in synthesis, and asymmetric catalysis (e.g., chiral auxiliaries) may improve stereocontrol .
Q. What methodologies resolve discrepancies in solubility predictions vs. experimental data?
Combine computational solubility prediction (e.g., COSMO-RS) with experimental measurements (e.g., shake-flask method in biorelevant media). For poorly soluble compounds, explore co-solvents, nanoformulation, or salt formation .
Q. How can molecular docking studies guide target identification for this compound?
Perform homology modeling if the target’s crystal structure is unavailable. Use flexible docking (e.g., AutoDock Vina) with explicit water molecules and validate results via molecular dynamics simulations (e.g., GROMACS). Cross-reference docking poses with mutagenesis data to identify critical binding residues .
Methodological Notes
- Data Contradiction Analysis : Apply hypothesis-driven frameworks (e.g., Bradford Hill criteria) to assess causality in conflicting results.
- Safety Protocols : Follow GHS guidelines for handling hazardous intermediates (e.g., bromophenyl derivatives), including fume hood use and PPE compliance.
- Ethical Compliance : Adhere to institutional review boards (IRB) for in vivo studies and declare conflicts of interest in publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
